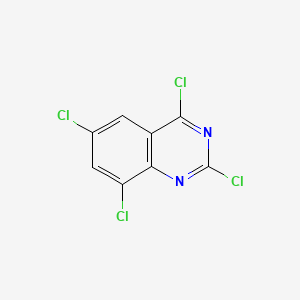

2,4,6,8-Tetrachloroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6,8-tetrachloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFSVVBAINEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507425 | |

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54185-42-1 | |

| Record name | 2,4,6,8-Tetrachloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6,8 Tetrachloroquinazoline

Direct Chlorination Approaches and Optimization

Direct chlorination offers a conventional route to halogenated quinazolines, typically involving the substitution of hydroxyl or oxo groups and the direct electrophilic substitution on the benzene (B151609) ring.

Chlorination of Precursor Quinazoline (B50416) Compounds

The synthesis of 2,4,6,8-tetrachloroquinazoline via direct chlorination logically starts from a precursor that already contains the quinazoline core with substituents that can be converted to chloro groups or that direct further chlorination to the desired positions. A suitable precursor for this transformation is 6,8-dichloro-2,4(1H,3H)-quinazolinedione. In this precursor, the chloro groups are already present on the benzene ring at positions 6 and 8. The subsequent chemical transformation would focus on converting the two oxo groups of the pyrimidine (B1678525) ring into chloro groups to yield the final this compound product.

Investigation of Chlorinating Agents and Reaction Conditions

The conversion of the oxo groups in quinazolinones to chloro groups is a standard transformation in heterocyclic chemistry. nih.gov A variety of chlorinating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) being one of the most common, often used at reflux temperatures. researchgate.net The reaction can be performed with POCl₃ alone or in combination with phosphorus pentachloride (PCl₅) to enhance its efficacy.

Other reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF), or oxalyl chloride with catalytic DMF, are also effective. nih.gov A combination of triphenylphosphine (B44618) and trichloroisocyanuric acid has been reported to convert 4(3H)-quinazolinone to 4-chloroquinazoline (B184009) in high yield. researchgate.net The reaction with POCl₃ is understood to proceed in two main stages: an initial phosphorylation of the quinazolinone oxygen atoms, followed by a nucleophilic substitution by chloride ions, which is achieved by heating the reaction mixture.

| Chlorinating Agent/System | Typical Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | researchgate.net |

| POCl₃ / Phosphorus Pentachloride (PCl₅) | Heating | General Method |

| Thionyl Chloride (SOCl₂) / DMF (cat.) | Reflux | nih.gov |

| Triphenylphosphine / Trichloroisocyanuric Acid | Not specified | researchgate.net |

Stereochemical Considerations in Direct Chlorination

For the synthesis of this compound from its likely precursors, stereochemical considerations are generally not a primary concern. The core quinazoline ring system is aromatic and planar. Direct chlorination of the benzene portion of the ring occurs via electrophilic aromatic substitution, a process that does not create chiral centers. masterorganicchemistry.com Similarly, the conversion of the oxo groups at the C2 and C4 positions to chloro groups involves nucleophilic substitution on an sp²-hybridized carbon atom, which also does not introduce stereoisomerism. Consequently, unless a chiral substituent is already present elsewhere on the molecule, the synthesis of this compound via these methods will result in a single, achiral product.

Multi-Step Synthesis from Anthranilonitrile Derivatives

An alternative and efficient route involves the construction of the dichloro-pyrimidine ring onto a pre-functionalized benzene ring, starting from anthranilonitrile derivatives. To obtain the target this compound, a 3,5-dichloroanthranilonitrile would serve as the appropriate starting material.

Cyclization Reactions utilizing Bis(trichloromethyl) Carbonate

A facile, one-pot synthesis of 2,4-dichloroquinazolines has been developed using bis(trichloromethyl) carbonate (BTC), also known as triphosgene, for the cyclization of anthranilonitrile. crossref.orgresearchgate.net BTC serves as a safer, solid-form equivalent of the highly toxic phosgene (B1210022) gas. researchgate.net In this reaction, BTC provides the C2 carbon and the chlorine atoms for both the C2 and C4 positions of the quinazoline ring. The reaction is typically carried out by heating the anthranilonitrile derivative with BTC in a suitable solvent like chlorobenzene. crossref.org This method avoids the use of harsh chlorinating agents like POCl₃ in a separate step.

Role of Catalytic Triphenylphosphine Oxide in Quinazoline Formation

The efficiency of the BTC-mediated cyclization of anthranilonitrile is significantly enhanced by the use of a catalytic amount of triphenylphosphine oxide (TPPO). crossref.org The plausible mechanism involves the initial reaction between BTC and TPPO to generate an active intermediate, believed to be dichlorotriphenylphosphine (PPh₃Cl₂). This intermediate then reacts with the anthranilonitrile. The amino group of the anthranilonitrile attacks the activated nitrile carbon, initiating the cyclization cascade that ultimately leads to the formation of the 2,4-dichloroquinazoline (B46505) ring system. This catalytic approach provides good to excellent yields for a variety of substituted anthranilonitriles. crossref.org

| Entry | Substituent on Anthranilonitrile (R) | Product | Yield (%) |

| 1 | H | 2,4-Dichloroquinazoline | 91 |

| 2 | 4-Cl | 2,4,6-Trichloroquinazoline | 92 |

| 3 | 5-Cl | 2,4,7-Trichloroquinazoline | 89 |

| 4 | 4-Br | 6-Bromo-2,4-dichloroquinazoline | 93 |

| 5 | 4-CH₃ | 6-Methyl-2,4-dichloroquinazoline | 85 |

| 6 | 4-OCH₃ | 6-Methoxy-2,4-dichloroquinazoline | 86 |

This table is based on the data for the synthesis of 2,4-dichloroquinazolines from substituted anthranilonitriles using BTC and catalytic TPPO, as reported by Zhong et al. crossref.org

Regioselective Control in Halogenation Steps for Specific Isomers (e.g., 2,4,5,7-tetrachloroquinazoline)

Achieving regioselective control during the halogenation of the quinazoline core is a significant synthetic challenge. The substitution pattern is dictated by the electronic properties of the heterocyclic system, where the benzene and pyrimidine rings influence each other's reactivity. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the entire molecule towards electrophilic substitution, making harsh reaction conditions often necessary.

The precise placement of chlorine atoms to synthesize specific isomers, such as 2,4,5,7-tetrachloroquinazoline (B12100790), requires a multi-step approach that often involves building the quinazoline ring from an already chlorinated precursor rather than direct halogenation of the parent heterocycle. For instance, the synthesis can start from a pre-substituted aniline (B41778) derivative where the chlorine atoms are already in the desired positions.

Theoretical and experimental studies on related compounds like 2,4-dichloroquinazoline have provided insights into the relative reactivity of different positions. Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.gov This inherent reactivity difference is a key factor that must be managed when designing syntheses to achieve a specific, less common isomer like the 2,4,6,8-tetrachloro variant. The synthesis of isomers like 2,4,5,7-tetrachloroquinazoline has been documented, underscoring the feasibility of producing specific polychlorinated quinazolines through carefully designed synthetic routes. google.com

Novel Synthetic Routes via Heterocyclic Intermediates

Modern synthetic chemistry has moved towards developing novel routes that utilize complex heterocyclic intermediates to build the quinazoline skeleton, often providing better control and efficiency.

A novel synthetic pathway for producing tetrachlorinated quinazoline derivatives involves the use of N-phenylsulphonyloxytetrachlorophthalimide. researchgate.net This method is significant because the starting material already contains the four chlorine atoms on the phthalimide (B116566) ring, which will become the benzene portion of the quinazoline molecule. This pre-chlorination strategy bypasses the challenges associated with the direct, regioselective halogenation of a pre-formed quinazoline ring. The reaction proceeds through a rearrangement mechanism to form the target tetrachloroquinazolinedione, which can be further modified. researchgate.net

The Lossen rearrangement is a key reaction in the conversion of N-phenylsulphonyloxytetrachlorophthalimide into the quinazoline core. researchgate.net This rearrangement involves the transformation of an O-activated hydroxamic acid or a related derivative into an isocyanate. wikipedia.orgscispace.com In this specific synthesis, the N-sulfonyloxyimide undergoes a Lossen-type rearrangement. researchgate.netclockss.org

The reaction is typically initiated by a base, which deprotonates the nitrogen, triggering a concerted process where the aryl group migrates from the carbonyl carbon to the nitrogen, and the N-O bond is cleaved. wikipedia.org This forms a highly reactive isocyanate intermediate. This isocyanate is then trapped intramolecularly or by another nucleophile, leading to the formation of the heterocyclic ring system of the quinazolinedione. clockss.orgnih.gov This elegant use of a classic rearrangement reaction provides a sophisticated route to highly substituted quinazolines. researchgate.net

To improve the efficiency and applicability of quinazoline synthesis, researchers have explored a variety of alternative starting materials beyond the traditional anthranilic acid derivatives. These materials offer different reaction pathways that can lead to higher yields and better control over the final product structure.

Key alternative precursors include:

2-Aminobenzonitriles: These compounds are versatile starting materials that can react with various reagents, including orthoesters or aldehydes, to construct the pyrimidine ring. organic-chemistry.org

(2-Bromophenyl)methylamines: These precursors can be used in copper-catalyzed cascade reactions where they react with amidine hydrochlorides or amides. organic-chemistry.org The process involves sequential N-arylation, intramolecular nucleophilic substitution, and oxidation to form the quinazoline ring. organic-chemistry.org

Isatoic Anhydrides: As a stable and accessible starting material, isatoic anhydride (B1165640) is a popular choice for the synthesis of quinazolinone derivatives, which can then be converted to chloroquinazolines. researchgate.net

α,α,α-Trihalotoluenes: In a sustainable approach, these compounds can react with o-aminobenzylamines in water to yield quinazoline derivatives without the need for transition-metal catalysts. nih.gov

These alternative routes often provide operational simplicity and access to a broader range of substituted quinazoline derivatives.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign methods for quinazoline synthesis. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as reaction solvents. researchgate.net For the synthesis of quinazoline derivatives, several solvent-free and alternative solvent strategies have been successfully implemented.

Solvent-Free Reactions:

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, often allowing reactions to proceed rapidly and with high yields in the complete absence of a solvent. nih.govfrontiersin.org For example, the condensation of aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) can be achieved under solvent-free microwave conditions. nih.gov This technique not only reduces waste but also significantly shortens reaction times. frontiersin.org

Mechanochemistry (Grindstone Chemistry): This method involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction without the need for a solvent. This approach is highly efficient and environmentally friendly.

Renewable and Greener Solvents:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. nih.gov Base-driven syntheses of quinazolines have been successfully carried out in water, which simplifies product purification through recrystallization and avoids the need for chromatography. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to VOCs. They can act as both the solvent and the catalyst in multi-component reactions for synthesizing quinazolines. nih.gov

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES are often biodegradable, non-toxic, and derived from renewable resources, making them excellent green solvent choices.

Catalyst Development for Sustainable Synthesis

The development of catalytic systems for the synthesis of quinazolines and their chlorinated derivatives is an active area of research, with a strong emphasis on sustainability and green chemistry principles. mdpi.comnih.gov While specific catalysts for the direct synthesis of this compound are not prominently reported, general advancements in the catalytic synthesis of quinazolines and the chlorination of heterocyclic compounds are highly relevant.

Transition metal catalysts, including those based on copper, palladium, and iridium, have been extensively studied for the synthesis of the quinazoline core from various starting materials. nih.govmdpi.comacs.org These catalytic methods often offer milder reaction conditions and higher efficiency compared to traditional synthetic routes. For the chlorination step, recent research has focused on developing greener and more selective chlorinating agents and catalytic systems to move away from hazardous reagents like phosphorus oxychloride. thieme-connect.de

Table 1: Comparison of Traditional vs. Emerging Catalytic Chlorination Methods

| Feature | Traditional Methods (e.g., POCl₃) | Emerging Catalytic Methods |

| Chlorinating Agent | Phosphorus oxychloride, Thionyl chloride | Milder and more selective agents, e.g., N-chlorosuccinimide (NCS) with a catalyst |

| Catalyst | Often uncatalyzed or base-mediated | Transition metals (e.g., Pd, Cu, Ru), organocatalysts |

| Reaction Conditions | Harsh, high temperatures | Milder, often room temperature or slightly elevated |

| Sustainability | Generates significant hazardous waste | Aims for higher atom economy and less waste |

| Selectivity | Can be difficult to control | Can offer higher regioselectivity |

Recent advancements in photocatalysis and electrochemistry also present promising avenues for the sustainable chlorination of aromatic and heteroaromatic compounds. thieme-connect.de These methods can utilize benign chlorine sources like sodium chloride (NaCl) under ambient conditions, significantly reducing the environmental impact. thieme-connect.de For example, photocatalytic methods using iron and sulfur catalysts activated by blue light have been developed for the efficient chlorination of organic molecules. chemanalyst.comsciencedaily.com While not yet applied specifically to this compound, these technologies represent the forefront of sustainable catalyst development in this field.

Waste Minimization and By-product Management Strategies

The synthesis of polychlorinated compounds like this compound, particularly through traditional methods involving phosphorus oxychloride, necessitates robust waste minimization and by-product management strategies. The use of POCl₃ generates significant amounts of phosphorus-containing waste, which can be harmful to the environment. acsgcipr.org

The primary by-products from POCl₃-mediated chlorination reactions are phosphoric acid and hydrochloric acid, which are corrosive and require neutralization before disposal. fiveable.me When phosphorus pentachloride is used in conjunction with POCl₃, the waste stream becomes more complex. indianchemicalsociety.com

Key Waste Minimization and Management Strategies:

Reagent Stoichiometry Optimization: Using the minimum necessary excess of the chlorinating agent can significantly reduce the volume of waste generated. acsgcipr.org

Solvent Selection and Recycling: Employing recyclable or greener solvents, or performing reactions under solvent-free conditions where possible, can minimize solvent waste.

By-product Recovery and Valorization: Efforts are being made to recover and reuse phosphorus from waste streams. For instance, phosphine (B1218219) oxides, a common by-product in certain phosphorus-based reactions, can be recycled back into phosphines. rsc.org

Aqueous Work-up and Neutralization: Careful quenching of the reaction mixture with water or ice is crucial to hydrolyze any remaining chlorinating agent. The resulting acidic solution must be neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) before disposal.

Treatment of Phosphorus-Containing Waste: Phosphorus in wastewater can lead to eutrophication. Chemical precipitation using salts of aluminum, iron, or calcium is a common method to remove phosphates from wastewater streams. pca.state.mn.us

Table 2: By-products and Management in POCl₃-based Synthesis

| By-product | Chemical Formula | Hazard | Management Strategy |

| Phosphoric Acid | H₃PO₄ | Corrosive | Neutralization, Phosphate removal from wastewater |

| Hydrochloric Acid | HCl | Corrosive, toxic fumes | Neutralization, scrubbing of off-gases |

| Phosphorus Pentoxide (from PCl₅) | P₂O₅ | Corrosive, reacts violently with water | Controlled hydrolysis and neutralization |

The adoption of greener synthetic routes, as discussed in the catalyst development section, is the most effective long-term strategy for waste minimization. By replacing hazardous reagents with more benign alternatives and employing catalytic processes, the generation of problematic by-products can be significantly reduced at the source.

Reactivity and Mechanistic Studies of 2,4,6,8 Tetrachloroquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the quinazoline scaffold, particularly at the pyrimidine (B1678525) ring. The electron-deficient nature of this ring system facilitates the attack of nucleophiles, especially at the carbon atoms bearing halogen substituents.

Reactivity at C2 and C4 Positions of the Pyrimidine Ring

In polychlorinated quinazolines, the chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic displacement. Extensive studies on related 2,4-dichloroquinazolines have consistently demonstrated that the C4 position is significantly more reactive towards nucleophiles than the C2 position. mdpi.comstackexchange.comnih.gov This enhanced reactivity is attributed to the α-nitrogen effect, which renders the C4 position more electrophilic. libretexts.orglibretexts.org Consequently, regioselective substitution at C4 can often be achieved under milder reaction conditions, while substitution at C2 typically requires more forcing conditions such as higher temperatures. mdpi.comstackexchange.com

The mechanism for this type of reaction is generally considered a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com Theoretical calculations, including Density Functional Theory (DFT), support the observed regioselectivity. These studies indicate that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon, making it the preferred site for nucleophilic attack. nih.gov Furthermore, the activation energy for the formation of the transition state at the C4 position is calculated to be lower than that at the C2 position, which is in agreement with the experimental outcomes. nih.gov

Selective Substitution Strategies for Polyhalogenated Quinazolines

The differential reactivity of the C2 and C4 positions allows for the development of selective substitution strategies to synthesize a variety of functionalized quinazolines. By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, it is possible to achieve monosubstitution at the C4 position while leaving the C2-chloro substituent intact.

For instance, the reaction of 2,4-dichloroquinazoline (B46505) with various amines (aromatic, benzylic, and aliphatic) consistently yields the corresponding 2-chloro-4-aminoquinazoline derivatives under a range of conditions. mdpi.com The subsequent substitution at the C2 position to form 2,4-diaminoquinazolines necessitates more vigorous conditions. mdpi.com

The following table summarizes representative conditions for the selective nucleophilic substitution at the C4 position of 2,4-dichloroquinazoline precursors.

| Nucleophile | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|

| Anilines | Ethanol | - | Reflux | mdpi.com |

| Benzylamines | Ethanol | - | Reflux | mdpi.com |

| Aliphatic amines | THF | Et3N | Room Temp | mdpi.com |

| Hydrazine (B178648) Hydrate | Ethanol | - | 0-5 °C | stackexchange.com |

Influence of Electron-Withdrawing Chlorine Atoms on Reactivity

The four chlorine atoms in 2,4,6,8-tetrachloroquinazoline have a pronounced influence on the reactivity of the molecule. The chlorine atoms at C2 and C4 activate these positions towards nucleophilic attack through their strong electron-withdrawing inductive effects, which further reduces the electron density of the already π-deficient pyrimidine ring. libretexts.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) on the quinazoline system is considerably more challenging than nucleophilic substitution due to the electronic nature of the heterocyclic core.

Deactivation of the Benzene Ring by the Pyrimidine Moiety

The pyrimidine ring exerts a strong deactivating effect on the fused benzene ring towards electrophilic attack. perlego.com This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which reduces the electron density of the entire bicyclic system. uou.ac.in This deactivation makes electrophilic substitution reactions on the benzene moiety of quinazolines significantly more difficult compared to benzene itself, often requiring harsh reaction conditions. thieme-connect.de The presence of two additional electron-withdrawing chlorine atoms at positions 6 and 8 in this compound further exacerbates this deactivation, making the benzene ring exceptionally resistant to electrophilic attack.

Computational Predictions of Electrophilic Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of electrophilic reactions on aromatic systems like this compound. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations, including multiconfiguration perturbation theory (CASPT2//CASSCF), are employed to model reaction pathways and transition states. researchgate.net These theoretical calculations help in understanding the electronic properties of the quinazoline core and predicting the most likely sites for electrophilic attack.

For heteroaromatic compounds, the prediction of regioselectivity is crucial. nih.gov Computational models analyze the electron density distribution across the molecule. In the case of this compound, the nitrogen atoms in the pyrimidine ring and the chlorine substituents significantly influence the electronic landscape of the benzene ring. The nitrogen atoms are electron-withdrawing, generally deactivating the ring system towards electrophilic substitution. The chlorine atoms also exert a deactivating inductive effect (-I) but can have a weak activating mesomeric effect (+M).

Quantum chemical calculations can generate electrostatic potential maps and calculate atomic charges to identify electron-rich and electron-poor regions. The reaction pathway is typically predicted by calculating the activation energies for electrophilic attack at each possible position on the benzene ring (C-5 and C-7, as C-6 and C-8 are substituted). The position with the lowest energy barrier is the kinetically favored product. Modern predictive tools can achieve high accuracy, with success rates often exceeding 90% when compared to experimental results. nih.gov

Table 1: Predicted Reactivity for Electrophilic Substitution

| Position | Controlling Factors | Predicted Reactivity | Computational Method |

|---|---|---|---|

| C-5 | Influence from adjacent pyrimidine ring (N1) and C6-Cl. | Lower | DFT, MEP Analysis |

| C-7 | Influence from adjacent pyrimidine ring (N3) and C6-Cl, C8-Cl. | Higher | DFT, MEP Analysis |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocycles like this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules from a single, versatile starting material. nanochemres.org

Palladium-Catalyzed Sonogashira and Suzuki-Miyaura Couplings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are highly effective for modifying polychlorinated heteroaromatics. nanochemres.orgrsc.org The Suzuki-Miyaura reaction couples organoboron compounds with organic halides, while the Sonogashira reaction couples terminal alkynes. nanochemres.org

For substrates with multiple halogen atoms like this compound, regioselectivity is a key challenge. The reactivity of the different chlorine atoms is determined by the electronic environment of their respective carbon atoms. In related polyhalogenated nitrogen heterocycles, the order of reactivity in Suzuki-Miyaura couplings has been established. academie-sciences.fr The halogen at the most electron-deficient position typically reacts first. For the quinazoline skeleton, the C4 position is generally more electron-deficient than C2, which is in turn more electron-deficient than the positions on the benzene ring (C6 and C8). academie-sciences.fr

Therefore, a stepwise, regioselective functionalization is possible by carefully controlling the reaction conditions and stoichiometry of the reagents. For instance, using one equivalent of boronic acid in a Suzuki-Miyaura coupling would preferentially substitute the chlorine at the C4 position. Subsequent reactions can then target the C2, C8, and C6 positions, in that likely order of reactivity.

Table 2: Typical Catalyst Systems for Suzuki-Miyaura and Sonogashira Couplings

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Phosphine-based (e.g., PPh₃) | K₂CO₃, Na₂CO₃ | Toluene, Dioxane/H₂O | Good to Excellent academie-sciences.fr |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Phosphine-based (e.g., PPh₃) | Et₃N, Piperidine | THF, DMF | Excellent rsc.org |

| Suzuki-Miyaura (Green) | Pd/DNA@MWCNTs | Ligand-free | K₂CO₃ | H₂O:EtOH (1:1) | Excellent nanochemres.org |

Functionalization at Halogenated Positions for Diversification

The four distinct halogenated positions on this compound offer a platform for extensive molecular diversification. The ability to selectively functionalize each position allows for the synthesis of a library of derivatives with varied structural and electronic properties. nih.gov The differential reactivity of the C-Cl bonds is the key to this strategy. Structure-activity relationship (SAR) studies on related quinazolinone scaffolds have shown that substitutions at positions 2, 6, and 8 are particularly significant for tuning pharmacological activities. nih.gov

Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed couplings like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) can be employed. nih.gov These methods expand the scope of accessible functionalities, allowing for the introduction of various alkyl and heteroaryl groups. nih.gov

Site-selectivity can be controlled not only by the inherent electronic properties of the substrate but also by the choice of catalyst system. In some cases, sterically hindered ligands can reverse the conventional selectivity, favoring reaction at a less reactive but more accessible site. nih.gov Furthermore, ligand-free conditions, such as Jeffery-type systems using a phase-transfer catalyst like NBu₄Br, have been shown to provide remarkable and sometimes unconventional site-selectivity. nih.gov This multi-handle approach enables a programmed, stepwise synthesis to build molecular complexity from the tetrachloroquinazoline core.

Ligand Design for Optimized Cross-Coupling Efficiency

The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily dependent on the nature of the ancillary ligand coordinated to the metal center. nih.govsigmaaldrich.com Ligand design aims to create molecules that stabilize the active catalytic species, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and prevent catalyst deactivation. sigmaaldrich.com

For challenging substrates like polychlorinated heterocycles, highly active and robust catalyst systems are required. The development of bulky, electron-rich phosphine (B1218219) ligands, often based on a biaryl backbone (e.g., Buchwald ligands like XPhos and SPhos), has been a major breakthrough. sigmaaldrich.com The steric bulk of these ligands promotes the formation of highly reactive monoligated palladium complexes, which are often the most active species in the catalytic cycle. sigmaaldrich.com

Computational and experimental optimization work in concert to develop new ligand scaffolds. researchgate.net For example, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often exhibit superior stability and activity compared to phosphines. nih.gov Other approaches include the development of anionic ligands based on N¹,N²-diarylbenzene-1,2-diamine scaffolds, which can increase the electron density on the metal center and facilitate the rate-determining oxidative addition step. researchgate.net Recently, bifunctional additives that act as both a base and a ligand, such as tert-butylamine (B42293) in nickel-catalyzed reactions, have been explored as a cost-effective strategy to streamline reaction optimization. uni-regensburg.de

Table 3: Common Ligand Classes for Cross-Coupling Reactions

| Ligand Class | Example | Key Features | Reference |

|---|---|---|---|

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; promotes formation of active monoligated Pd species. | sigmaaldrich.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form highly stable metal complexes. | nih.gov |

| Anionic Diamines | N¹,N²-diarylbenzene-1,2-diamines | Doubly anionic bidentate ligands; increase electron density on the catalyst. | researchgate.net |

| Amino Acids | Ac-Ile-OH | Can accelerate C-H cleavage and improve catalysis with O₂ as an oxidant. | nih.gov |

Ring-Opening and Rearrangement Reactions

Investigations into Quinazoline Ring Stability under Various Conditions

The stability of the quinazoline ring system is a critical factor for its synthesis, functionalization, and application. Studies on related quinazoline structures, such as tetrahydroquinazolines and quinazolinones, provide significant insight into the robustness of the core scaffold.

The quinazolinone ring has been reported to be quite stable under various reaction conditions, including oxidation, reduction, and hydrolysis. nih.gov More detailed kinetic investigations have been performed on the stability of the aminal core in tetrahydroquinazolines. beilstein-journals.orgresearchgate.net These studies reveal that the ring system is generally stable but susceptible to rapid and reversible decomposition (hydrolysis) in acidic aqueous media. researchgate.netd-nb.info The stability in acidic conditions is influenced more by the conformational energy of the ring system and the pKa value of the N-3 nitrogen atom than by the electronic effects of substituents on the aromatic ring. researchgate.net

Under reductive conditions, such as with sodium borohydride (B1222165) (NaBH₄), the rigid aminal core of tetrahydroquinazolines can be opened, yielding more flexible diamine compounds. beilstein-journals.org Conversely, oxidation reactions can be used to form the aromatic quinazoline core from partially unsaturated precursors. beilstein-journals.org For this compound, the fully aromatic nature of the heterocyclic system imparts significant stability. It is expected to be resilient to a wide range of conditions, with ring-opening being unfavorable except under harsh acidic or specific reductive environments.

Table 4: Stability of the Quinazoline Ring System under Different Conditions

| Condition | Observation | Governing Factors | Reference |

|---|---|---|---|

| Acidic (Aqueous) | Rapid, reversible hydrolysis/decomposition observed in tetrahydroquinazolines. | pH, conformational energy, pKa of N-3 nitrogen. | researchgate.netd-nb.info |

| Neutral/Basic | Generally stable. | Aromaticity of the ring. | researchgate.net |

| Oxidative | Quinazolinone ring is stable; can be formed from reduced precursors. | Nature of oxidant and substrate. | nih.govbeilstein-journals.org |

| Reductive | Quinazolinone ring is stable; tetrahydroquinazoline (B156257) ring can be opened with NaBH₄. | Nature of reductant and substrate. | nih.govbeilstein-journals.org |

Transformations leading to Novel Heterocyclic Systems

The strategic functionalization of this compound has been shown to yield a variety of fused heterocyclic systems. The reactivity of the chlorine substituents, particularly at the C2 and C4 positions of the quinazoline ring, is pivotal for these transformations. These positions are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

A notable example of such a transformation is the reaction of this compound with hydrazine. googleapis.com This reaction paves the way for the construction of fused triazoloquinazoline systems. The initial step involves the nucleophilic substitution of one or more chlorine atoms by the hydrazine molecule. Subsequent intramolecular cyclization can then lead to the formation of a new triazole ring fused to the quinazoline core. The specific isomer formed would depend on the reaction conditions and the relative reactivity of the chloro-substituents.

While direct studies on this compound are not extensively documented in publicly available literature, the synthesis of related fused quinazoline heterocycles provides a strong indication of its synthetic potential. For instance, the synthesis of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines has been reported as a strategy for developing new antimicrobial agents. nih.gov This suggests that this compound could be a viable starting material for analogous pyrazolo-fused quinazolines. The reaction would likely proceed through initial substitution with a suitable hydrazine derivative, followed by an intramolecular cyclization to form the pyrazole (B372694) ring.

Furthermore, the synthesis of various other fused systems like pyrimidoquinazolines and triazinoquinazolines has been achieved starting from appropriately substituted quinazoline precursors. researchgate.net These transformations often involve the reaction of a quinazoline derivative bearing a reactive group (such as a chloro or iodo group) with a binucleophile that facilitates the formation of the new heterocyclic ring. Given the presence of four reactive chloro groups, this compound presents numerous possibilities for the regioselective synthesis of such fused systems.

The following table summarizes potential transformations of this compound into novel heterocyclic systems, based on analogous reactions reported for other quinazoline derivatives.

| Starting Material | Reagent | Potential Product Core | Reference for Analogy |

| This compound | Hydrazine | Triazoloquinazoline | googleapis.com |

| This compound | Substituted Hydrazines | Pyrazoloquinazoline | nih.govnih.gov |

| This compound | Amidines | Pyrimidoquinazoline | researchgate.net |

| This compound | Guanidine | Triazinoquinazoline | researchgate.net |

These transformations highlight the utility of this compound as a scaffold for generating molecular diversity and accessing novel heterocyclic compounds with potential biological activities.

Mechanistic Elucidation of Rearrangement Pathways

The formation of novel heterocyclic systems from this compound often involves a sequence of reactions, which may include rearrangement pathways. While specific mechanistic studies on this compound are scarce, the underlying principles can be inferred from related systems.

The primary reaction mechanism governing the initial functionalization of this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinazoline ring, exacerbated by the four chloro substituents, facilitates the attack of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

In the context of forming fused heterocyclic systems, a common mechanistic motif is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. mdpi.com This pathway is particularly relevant when strong nucleophiles react with highly electron-deficient heterocyclic systems. For instance, in the reaction with hydrazine, after the initial substitution, a subsequent attack by another nucleophile or a rearrangement could potentially lead to the opening of the pyrimidine ring of the quinazoline. This would generate a highly reactive intermediate that can then undergo an intramolecular cyclization to form a new, rearranged heterocyclic system.

The regioselectivity of the initial nucleophilic attack is a critical factor influencing the final product. In this compound, the C4 and C2 positions are generally the most electrophilic and therefore the most susceptible to initial attack. The relative reactivity can be influenced by steric factors and the specific nucleophile used.

Furthermore, rearrangement reactions can also be driven by the desire to form more thermodynamically stable products. For example, a less stable, kinetically formed product might undergo a rearrangement to a more stable isomeric structure under the reaction conditions. The elucidation of such pathways often requires a combination of experimental techniques, such as isotopic labeling and the isolation of reaction intermediates, along with computational studies to map the potential energy surface of the reaction.

While detailed mechanistic pathways for the transformation of this compound into specific novel heterocyclic systems require further dedicated research, the established principles of SNAr and ANRORC mechanisms provide a solid framework for understanding its reactivity and predicting potential rearrangement pathways.

Derivatization Strategies and Functionalization of 2,4,6,8 Tetrachloroquinazoline

Amination and Amidation Reactions

Amination and amidation are fundamental strategies for modifying the 2,4,6,8-tetrachloroquinazoline molecule. These reactions leverage the electrophilic nature of the carbon atoms attached to chlorine, particularly at the C2 and C4 positions, to introduce amine and amide moieties via nucleophilic aromatic substitution (SNAr).

The synthesis of N-substituted derivatives from this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr). In this reaction, an amine acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the quinazoline (B50416) ring and displacing a chloride ion. The reaction is often carried out in a polar solvent, such as ethanol or dioxane, and may be heated to facilitate the substitution. mdpi.comresearchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter timeframes. nih.gov Both primary and secondary amines, encompassing aliphatic and aromatic varieties, can be used to generate a diverse library of N-substituted products. mdpi.com

The reactivity of the four chlorine atoms on the this compound ring is not uniform, which allows for regioselective substitutions.

Positional Selectivity : The chlorine atom at the C4 position is the most susceptible to nucleophilic attack. mdpi.comnih.govnih.govresearchgate.netdoaj.org This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and stabilization of the Meisenheimer intermediate. The C2 position is the second most reactive site. The chlorine atoms at the C6 and C8 positions on the benzene (B151609) ring are significantly less reactive in SNAr reactions and typically require more forcing conditions or metal catalysis for substitution. nih.gov This predictable hierarchy of reactivity allows for the selective mono-substitution at the C4 position under controlled conditions.

Influence of the Nucleophile : The nature of the incoming amine also influences the reaction's outcome. Electron-rich nucleophiles, such as primary aliphatic amines, react more readily than less nucleophilic, electron-poor amines like anilines with electron-withdrawing groups. nih.gov Furthermore, steric hindrance plays a critical role; bulky amines or anilines with ortho-substituents may react more slowly or require higher temperatures due to steric clash during the approach to the electrophilic carbon center. nih.gov

| Amine Nucleophile | Position Substituted | Typical Conditions | Outcome |

| Primary Aliphatic Amine | C4 | Ethanol, Reflux | High yield of 4-amino-2,6,8-trichloroquinazoline |

| Aniline (B41778) (Electron-rich) | C4 | THF/H₂O, Microwave | Good yield of 4-anilino-2,6,8-trichloroquinazoline |

| Aniline (Electron-poor) | C4 | Higher temp, longer time | Moderate to low yield of substituted product |

| Secondary Amine (e.g., Pyrrolidine) | C4 | Acetonitrile, 100°C | Formation of 4-pyrrolidinyl-2,6,8-trichloroquinazoline |

Alkylation and Arylation at Nitrogen and Carbon Centers

Beyond amination, the formation of new carbon-carbon and carbon-nitrogen bonds through alkylation and arylation provides further avenues to diversify the this compound scaffold. These methods can target either the ring nitrogen atoms or the carbon skeleton.

Direct alkylation of the ring nitrogen atoms (N1 or N3) of this compound is generally not feasible. Instead, this transformation is typically accomplished in a multi-step process. First, a nucleophilic substitution reaction, such as amination, is performed to introduce a functional group with an N-H bond (e.g., an anilino group at the C4 position). nih.gov This N-H proton is acidic enough to be removed by a strong base, such as sodium hydride (NaH). The resulting anion can then be alkylated by reacting it with an alkyl halide, like iodomethane or methyl-2-bromoacetate, to furnish the N-alkylated product. nih.govuw.eduuw.edu This sequential approach provides selective alkylation on an exocyclic nitrogen atom rather than the ring nitrogens.

Arylation is a powerful method for installing aryl or heteroaryl groups, primarily at the less reactive C2, C6, and C8 positions, which are resistant to standard SNAr reactions.

Cross-Coupling Methods : Palladium-catalyzed cross-coupling reactions are the most versatile and widely used techniques for the arylation of halogenated quinazolines. nih.govmdpi.com These reactions enable the sequential and regioselective replacement of chlorine atoms with a wide variety of aryl groups. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which position is functionalized. This allows for the synthesis of highly complex, polysubstituted quinazolines. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Arylboronic acids or esters | High functional group tolerance, mild conditions, low toxicity of reagents. nih.govnih.govmdpi.com |

| Negishi | Organozinc reagents | High reactivity, often proceeds at or slightly above room temperature. nih.govmdpi.com |

| Stille | Organostannane (tin) reagents | Tolerant of many functional groups, but tin byproducts can be toxic. nih.gov |

| Kumada | Grignard (organomagnesium) reagents | Highly reactive but limited by incompatibility with certain functional groups like amides. nih.gov |

Direct Methods : An alternative to traditional cross-coupling is direct nucleophilic arylation. This approach involves the reaction of the chloroquinazoline with highly reactive organometallic reagents, such as aryllithium compounds, which can displace the chloride. thieme-connect.com This method has been successfully applied to 2-chloroquinazoline. thieme-connect.com Another modern strategy is direct C-H arylation, which forges a C-C bond between a C-H bond of one aromatic ring and a C-X bond of another. However, this method is distinct as it functionalizes an existing C-H bond rather than substituting a C-Cl bond. beilstein-journals.orgmdpi.com

Formation of Complex Molecular Architectures

The differential reactivity of the chloro-substituents on the this compound nucleus is a powerful tool for the stepwise construction of complex and diverse molecular architectures. By carefully controlling reaction conditions and the choice of nucleophiles, a sequential substitution pattern can be achieved, primarily targeting the C4 and then the C2 positions.

This strategy allows for the introduction of two different nucleophiles onto the quinazoline scaffold. For instance, an initial reaction with a primary or secondary amine at a low temperature will selectively yield a 4-amino-2,6,8-trichloroquinazoline derivative. nih.govnih.gov This intermediate can then be subjected to a second nucleophilic substitution with a different nucleophile (e.g., an alkoxide, thiol, or another amine) at a higher temperature to replace the chlorine atom at the C2 position. This sequential approach provides access to a wide array of 2,4-disubstituted-6,8-dichloroquinazolines with distinct functionalities at each position.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Polychloroquinazolines

| Starting Material | Nucleophile | Reaction Conditions | Primary Substitution Position | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline (B46505) | Primary/Secondary Amines | Mild (e.g., room temp. to 80°C) | C4 | nih.govmdpi.com |

| 2,4-Dichloroquinazoline | Hydrazine (B178648) Hydrate | 0-5°C | C4 | stackexchange.com |

| 2,4,7-Trichloroquinazoline | Arylboronic Acids (Suzuki Coupling) | Pd catalyst, heat | C4 (prone to hydrolysis) | nih.gov |

| 2-Chloro-4-aminoquinazoline | Hydrazine Hydrate | Reflux | C2 | stackexchange.com |

This step-by-step functionalization is fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. The 6,8-dichloro-substituents can be retained as part of the final structure or can be targeted for modification in subsequent steps, often requiring metal-catalyzed cross-coupling reactions.

Introduction of Oxygen and Sulfur Containing Functional Groups

Hydroxylation and Etherification Reactions

The chlorine atoms of this compound, particularly at the C4 position, can be readily displaced by oxygen-based nucleophiles. Reaction with alkoxides, such as sodium methoxide or ethoxide, in an alcoholic solvent leads to the formation of the corresponding 4-alkoxy-2,6,8-trichloroquinazoline derivatives. These etherification reactions are typically efficient and regioselective for the C4 position.

Hydroxylation, the replacement of a chlorine atom with a hydroxyl group, can be achieved through hydrolysis. While direct hydrolysis of the C4-chloro group can occur, particularly under basic or acidic conditions, it often leads to the formation of a stable quinazolinone tautomer. This is a key reaction in the synthesis of quinazolinone analogues from polychlorinated precursors.

Thiolation and Thioetherification Strategies

Analogous to oxygen nucleophiles, sulfur-containing nucleophiles readily react with this compound. Thiolation can be achieved using reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, leading to the formation of quinazoline-4(3H)-thiones.

Thioetherification involves the reaction with thiols or their corresponding thiolate anions. For example, treatment with a thiol (R-SH) in the presence of a base will regioselectively yield a 4-thioether derivative (4-SR-2,6,8-trichloroquinazoline). These reactions are valuable for introducing a range of sulfur-containing moieties, which are important pharmacophores in many biologically active molecules.

Synthesis of Quinazolinone and Quinazolinedione Analogues

The synthesis of quinazolinone and quinazolinedione analogues from this compound is a direct consequence of the hydrolysis of the chloro groups at the C4 and C2 positions.

Quinazolinone Analogues: Selective hydrolysis of the C4-chloro group, which can be achieved by treatment with water or aqueous base, yields 2,6,8-trichloroquinazolin-4(3H)-one. The greater reactivity of the C4 position allows for this selective conversion while leaving the C2-chloro intact. nih.gov This quinazolinone core is a prevalent feature in many pharmaceutical compounds.

Quinazolinedione Analogues: Subsequent hydrolysis of the remaining C2-chloro group in 2,6,8-trichloroquinazolin-4(3H)-one under more vigorous conditions (e.g., prolonged heating in an acidic or basic medium) would lead to the formation of 6,8-dichloroquinazoline-2,4(1H,3H)-dione. The synthesis of 2,4(1H,3H)-quinazolinedione from 2,4-dichloroquinazoline is a well-established transformation, typically achieved through chlorination of the dione followed by reverse hydrolysis.

Halogen Exchange Reactions for Diversification

Selective Replacement of Chlorine Atoms with Other Halogens

While nucleophilic aromatic substitution is dominated by nitrogen, oxygen, and sulfur nucleophiles, halogen exchange reactions (e.g., Finkelstein reaction) can also be employed for diversification. However, the exchange of an aryl chloride for another halogen is often more challenging than for aryl bromides or iodides and may require specific catalysts or conditions. The reactivity order in such exchanges typically follows C-I > C-Br > C-Cl.

A more versatile method for modifying the halogen substitution pattern, particularly at the less reactive C6 and C8 positions, involves metal-catalyzed cross-coupling reactions. While not a direct halogen exchange in the Finkelstein sense, reactions like the Suzuki or Stille coupling allow for the replacement of a chlorine atom with aryl, heteroaryl, or alkyl groups, which can themselves contain other halogens. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl, making the selective coupling at the chloro-positions of this compound challenging if other halogens are present. However, with appropriate catalyst and ligand systems, even C-Cl bonds can be activated for cross-coupling, offering a pathway to novel halogenated derivatives.

Synthesis of Mixed-Halogenated Quinazolines (e.g., fluoroquinazolines)

The synthesis of mixed-halogenated quinazolines, particularly those incorporating fluorine atoms, represents a significant area of research due to the unique properties conferred by fluorine in medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of this compound, the selective replacement of one or more chlorine atoms with fluorine is a key strategy for generating novel fluoroquinazolines.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the quinazoline ring is a well-established principle, with the C4 position being the most susceptible to nucleophilic attack, followed by the C2 position. This reactivity pattern is attributed to the electron-withdrawing nature of the pyrimidine (B1678525) ring, which activates the C4 and C2 positions towards nucleophiles. It is therefore anticipated that the reaction of this compound with a fluoride (B91410) source under controlled conditions would preferentially yield 4-fluoro-2,6,8-trichloroquinazoline.

While specific literature detailing the direct fluorination of this compound is not abundant, the general principles of halogen exchange reactions on polychlorinated heteroaromatic systems provide a strong foundation for predicting the outcome of such transformations. Typically, these reactions are carried out using alkali metal fluorides, such as potassium fluoride (KF), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of phase-transfer catalysts can also facilitate the reaction.

Table 1: Predicted Regioselectivity of Fluorination on this compound

| Position of Chlorine | Predicted Reactivity towards Fluoride | Potential Product (Monosubstitution) |

| C4 | Highest | 4-Fluoro-2,6,8-trichloroquinazoline |

| C2 | Moderate | 2-Fluoro-4,6,8-trichloroquinazoline |

| C6 | Low | 6-Fluoro-2,4,8-trichloroquinazoline |

| C8 | Lowest | 8-Fluoro-2,4,6-trichloroquinazoline |

Subsequent fluorination at the C2 position would require more forcing reaction conditions, such as higher temperatures or longer reaction times, to yield 2,4-difluoro-6,8-dichloroquinazoline. The chlorine atoms at the C6 and C8 positions on the benzene ring are significantly less reactive towards nucleophilic substitution and would likely remain intact under typical halogen exchange conditions.

Strategic Use of Halogen Exchange in Synthetic Pathways

The strategic implementation of halogen exchange reactions extends beyond the simple synthesis of fluoroquinazolines. It serves as a powerful tool in multi-step synthetic sequences to modulate reactivity and enable site-selective functionalization. The differential reactivity of the carbon-halogen bonds (C-F vs. C-Cl) can be exploited to orchestrate subsequent derivatization steps.

For instance, after the selective synthesis of 4-fluoro-2,6,8-trichloroquinazoline, the remaining chlorine atoms at the C2, C6, and C8 positions can be targeted for further nucleophilic substitutions with a variety of nucleophiles, such as amines, alcohols, and thiols. The greater strength of the C-F bond compared to the C-Cl bond ensures that the fluorine atom at the C4 position remains intact during these subsequent reactions, effectively acting as a stable substituent.

This strategy allows for the stepwise and regiocontrolled introduction of different functional groups onto the quinazoline scaffold. A hypothetical synthetic pathway could involve:

Monofluorination: Reaction of this compound with a mild fluorinating agent to selectively replace the C4-chloro group with fluorine.

Second Nucleophilic Substitution: The resulting 4-fluoro-2,6,8-trichloroquinazoline can then be reacted with a different nucleophile (e.g., an amine) under conditions that favor substitution at the more reactive C2 position.

Further Functionalization: The chloro groups at the C6 and C8 positions could then be subjected to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other carbon-based substituents.

This strategic interplay between halogen exchange and other nucleophilic substitution or cross-coupling reactions provides a versatile platform for the synthesis of highly substituted and functionally diverse quinazoline derivatives that would be challenging to access through other synthetic routes.

Advanced Spectroscopic and Computational Characterization of 2,4,6,8 Tetrachloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. For a molecule like 2,4,6,8-tetrachloroquinazoline, with limited protons, a combination of one- and two-dimensional NMR techniques is essential for unambiguous structural assignment.

The structure of this compound features a quinazoline (B50416) core, which consists of fused benzene (B151609) and pyrimidine (B1678525) rings. The extensive chlorination significantly influences the electronic environment of the remaining nuclei, which is reflected in their chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is simplified by the fact that there are only two protons on the aromatic system, located at the C5 and C7 positions. These protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7-9 ppm). The electron-withdrawing nature of the four chlorine atoms and the nitrogen atoms in the pyrimidine ring deshields these protons, shifting their resonance to a lower field. Due to their meta-relationship, the coupling constant (⁴JHH) between H-5 and H-7 would be very small (typically 2-3 Hz) or potentially unresolved, leading to the appearance of two sharp singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the quinazoline ring, assuming no accidental equivalence. The chemical shifts provide direct information about the carbon skeleton. Carbons directly bonded to electronegative chlorine atoms (C-2, C-4, C-6, C-8) will be significantly deshielded and appear at a lower field compared to their unsubstituted counterparts. Carbons in the pyrimidine ring (C-2, C-4, C-8a, C-4a) are also influenced by the adjacent nitrogen atoms. Quaternary carbons (C-4a, C-8a, and the four carbons bearing chlorine) can be distinguished from protonated carbons (C-5, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| 5 | ¹H | 7.8 - 8.2 | Singlet (or narrow doublet), downfield due to adjacent Cl and ring system. |

| 7 | ¹H | 7.9 - 8.3 | Singlet (or narrow doublet), downfield due to adjacent Cl atoms. |

| 2 | ¹³C | 155 - 165 | Affected by two N atoms and one Cl atom. |

| 4 | ¹³C | 158 - 168 | Affected by one N atom and one Cl atom. |

| 4a | ¹³C | 120 - 130 | Quaternary carbon at the ring junction. |

| 5 | ¹³C | 125 - 135 | Protonated aromatic carbon. |

| 6 | ¹³C | 135 - 145 | Carbon bonded to chlorine. |

| 7 | ¹³C | 128 - 138 | Protonated aromatic carbon. |

| 8 | ¹³C | 138 - 148 | Carbon bonded to chlorine. |

| 8a | ¹³C | 145 - 155 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a very weak cross-peak might be observed between the H-5 and H-7 signals, confirming their meta-relationship on the benzene ring. The absence of other correlations in the aromatic region would confirm the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). The spectrum would show two cross-peaks: one connecting the H-5 signal to the C-5 signal and another connecting the H-7 signal to the C-7 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation as it reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. For this compound, the expected HMBC correlations would definitively establish the connectivity of the entire ring system. For example, the H-5 proton would show correlations to the quaternary carbons C-4, C-4a, C-6, and the protonated carbon C-7. Similarly, the H-7 proton would show correlations to C-5, C-6, C-8, and C-8a. These correlations act like puzzle pieces, allowing for the complete assembly of the molecular framework.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Inference |

| H-5 | C-4, C-6, C-7, C-4a, C-8a | Confirms the position of H-5 relative to the chlorinated carbons and the ring junction. |

| H-7 | C-5, C-6, C-8, C-8a | Confirms the position of H-7 relative to the chlorinated carbons and the ring junction. |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

In an ssNMR experiment, the chemical shifts are highly sensitive to the local electronic environment, which is influenced by the molecular packing in the crystal lattice. Therefore, different polymorphs of this compound would be expected to produce different ssNMR spectra. By comparing the spectra, one could identify and quantify different polymorphic forms in a sample. Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide insights into the molecular conformation and intermolecular interactions within the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is capable of measuring mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula. For this compound, with a molecular formula of C₈H₂Cl₄N₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

| Isotopologue Formula | Isotopes | Calculated Exact Mass (Da) |

| C₈H₂³⁵Cl₄N₂ | ¹²C, ¹H, ³⁵Cl, ¹⁴N | 265.90229 |

| C₈H₂³⁵Cl₃³⁷ClN₂ | ¹²C, ¹H, ³⁵Cl, ³⁷Cl, ¹⁴N | 267.89934 |

The mass spectrum of this compound provides two key pieces of structural information: the isotopic pattern of the molecular ion and the fragmentation pattern upon ionization.

Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. The presence of four chlorine atoms in the molecule creates a highly characteristic isotopic cluster for the molecular ion [M]⁺• and its fragments. The cluster will consist of five main peaks separated by 2 mass units (M, M+2, M+4, M+6, M+8), with relative intensities determined by the statistical probability of the different isotopic combinations. This distinctive pattern is a powerful diagnostic tool for confirming the presence of four chlorine atoms in the molecule.

Fragmentation Pathways: Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that can help confirm the structure. For this compound, the fragmentation is expected to be initiated by the loss of a chlorine radical (Cl•), which is a common pathway for halogenated aromatic compounds. This would be followed by subsequent losses of chlorine atoms or the elimination of neutral molecules like HCl or N₂. The fragmentation of the quinazoline ring itself could also occur. Studying these fragmentation pathways helps to piece together the molecular structure and confirm the arrangement of the atoms.

LC-MS/MS for Analysis of Derivatized Analytes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures, but some compounds, including halogenated quinazolines, may exhibit poor ionization efficiency or chromatographic retention. nih.gov Chemical derivatization can be employed to overcome these limitations by introducing a functional group that enhances ionization and improves separation. nih.govnih.gov For a compound like this compound, derivatization would likely target the reactive chloro-substituents, particularly at the 2- and 4-positions, which are susceptible to nucleophilic substitution.

Derivatization serves multiple purposes in LC-MS/MS analysis:

Improved Ionization: Introducing a readily ionizable moiety, such as a tertiary amine or a permanently charged group, can significantly increase the signal response in electrospray ionization (ESI). researchgate.net

Enhanced Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape on reverse-phase columns. semanticscholar.org

Increased Specificity: Derivatization can introduce a specific fragmentation pattern, which is useful for targeted analysis and distinguishing isomers. nih.gov

In the analysis of a derivatized this compound, the MS/MS fragmentation pattern would be crucial for structural confirmation. Collision-induced dissociation (CID) would likely induce fragmentation at the newly formed bond between the quinazoline core and the derivatizing agent. Characteristic fragment ions would include those corresponding to the derivatizing agent itself, the tetrachloroquinazoline moiety, and subsequent losses of chlorine atoms or HCl. nih.gov The distinct isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be a key identifier for any chlorine-containing fragments. nih.gov

Table 1: Potential Derivatization Strategies and Expected LC-MS/MS Observations for this compound

| Derivatizing Agent Class | Target Site on Quinazoline | Purpose of Derivatization | Expected Fragmentation Behavior |

|---|---|---|---|

| Aliphatic Amines (e.g., Dimethylamine) | C2 or C4 position | Enhance positive ionization (ESI+) | Loss of the amine side chain, fragmentation of the quinazoline ring. |

| Thiols (e.g., Mercaptoethanol) | C2 or C4 position | Improve chromatographic retention and introduce specific fragmentation. | Cleavage of the C-S bond, characteristic loss of the thiol derivative. |

| Alkoxides (e.g., Sodium Methoxide) | C2 or C4 position | Modify polarity for chromatographic purposes. | Loss of the alkoxy group (e.g., -OCH3). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: A weak band may appear above 3000 cm⁻¹, corresponding to the stretching of the remaining C-H bond on the benzene ring (at position 5 or 7, depending on substitution pattern, though the name implies substitution at all available positions on the pyrimidine ring and two on the benzene ring).

C=N and C=C Stretching: The quinazoline ring system contains both C=N and C=C bonds. These stretching vibrations are expected to produce a series of medium to strong bands in the 1650-1450 cm⁻¹ region. nih.gov

C-Cl Stretching: The stretching vibrations of the C-Cl bonds are characteristic and typically appear as strong bands in the 850-550 cm⁻¹ region. The exact positions can be influenced by the substitution pattern on the aromatic ring. nist.gov

Table 2: Predicted IR Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak |

| C=N Ring Stretching | 1650 - 1550 | Medium - Strong |

| Aromatic C=C Ring Stretching | 1600 - 1450 | Medium - Strong |

| C-Cl Stretch | 850 - 550 | Strong |

As a standalone molecule, this compound lacks hydrogen bond donors (e.g., O-H, N-H). Therefore, it cannot form intermolecular hydrogen bonds with itself. However, the nitrogen atoms in the quinazoline ring possess lone pairs of electrons and can act as hydrogen bond acceptors.

In the presence of protic solvents (e.g., alcohols, water) or in co-crystals with hydrogen bond donors, intermolecular hydrogen bonding could occur. This interaction would involve the lone pair of a quinazoline nitrogen and the hydrogen atom of the donor molecule. Such an interaction would be detectable in the IR spectrum by a broadening and shifting of the donor's X-H stretching band to a lower frequency. For instance, if intermolecular hydrogen bonding occurs with a hydroxyl group, the typically sharp O-H band around 3600 cm⁻¹ would broaden and shift to the 3550-3200 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

The chromophore responsible for the UV absorption in this compound is the quinazoline ring system itself. Quinazoline exhibits characteristic absorption bands in the UV region arising from π → π* transitions within the aromatic system. nih.gov The absorption spectra of quinazoline derivatives typically show multiple bands. For example, studies on similar quinazoline derivatives have reported absorption maxima around 224 nm and in the range of 314-318 nm, which are attributed to π → π* transitions. nih.gov The presence of lone pairs on the nitrogen atoms also allows for n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

Substituents on the quinazoline ring can significantly influence the position and intensity of the absorption maxima (λmax). Chlorine atoms, acting as auxochromes, have both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to their lone pairs.

The net effect of the four chloro substituents on the UV-Vis spectrum of the quinazoline core is expected to be a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The lone pairs on the chlorine atoms can extend the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap results in the absorption of lower-energy (longer wavelength) light. Theoretical studies on other substituted quinazolines have shown that atomic substitution can significantly influence the optical characteristics of the compounds. nih.govacs.org Therefore, it is anticipated that this compound would exhibit absorption maxima at longer wavelengths compared to the unsubstituted quinazoline parent molecule.

Table 3: Comparison of UV Absorption Maxima for Quinazoline and a Predicted Shift for this compound

| Compound | Reported/Predicted λmax (nm) | Electronic Transition | Effect of Substituents |

|---|---|---|---|

| Quinazoline (unsubstituted) | ~220, ~270, ~305 | π → π | Baseline |

| Other Substituted Quinazolines | ~224, ~314-318 nih.gov | π → π | Bathochromic shift due to various substituents. |

| This compound (Predicted) | > 318 | π → π* | Expected significant bathochromic shift due to the cumulative +R effect of four Cl atoms. |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining a precise three-dimensional model of a molecule. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high accuracy.

The data obtained from SCXRD studies are typically presented in a crystallographic information file (CIF) and include key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is an illustrative data table containing typical crystallographic parameters for a substituted quinazolinone derivative, which showcases the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value for a Quinazolinone Derivative mdpi.com |

|---|---|

| Chemical Formula | C17H8BrCl4N5O |

| Formula Weight | 519.87 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.0704(12) |

| b (Å) | 13.4095(20) |

| c (Å) | 33.0817(49) |

| α (°) | 90 |

| β (°) | 95.48(3) |

| γ (°) | 90 |

| Volume (ų) | 3806.6(8) |

| Z | 4 |

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

π-π Stacking: The planar aromatic nature of the quinazoline core makes it susceptible to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structures of substituted 4-alkoxy-7-chloroquinolines, for example, π-π interactions between the quinoline (B57606) ring systems are a dominant feature of the crystal packing. nih.gov Similarly, in some quinazolinone derivatives, π-π stacking contributes to the formation of a three-dimensional network. mdpi.com The geometry of these interactions, such as the inter-planar distance and the degree of ring overlap, can be precisely determined from crystallographic data.

Halogen Bonding: The presence of multiple chlorine atoms on the quinazoline ring of this compound suggests that halogen bonding can be a significant directional interaction in its crystal structure. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. Studies on 3-(2-halophenyl)quinazoline-4-thione derivatives have demonstrated the formation of intermolecular halogen bonds between the halogen atom on the phenyl ring and the sulfur atom of the thione group. nih.gov The distances of these interactions are often shorter than the sum of the van der Waals radii of the involved atoms, indicating a significant attractive force. nih.gov For instance, in a racemic crystal of a chloro-substituted derivative, a C=S···Cl halogen bond was observed with a distance of 3.4847(6) Å, which is 1.8% shorter than the sum of the van der Waals radii. nih.gov

The interplay between π-π stacking and halogen bonding, along with other weak interactions like C-H···π and C-H···N hydrogen bonds, dictates the final crystal packing arrangement. The following table provides examples of intermolecular interaction geometries observed in related halogenated heterocyclic systems.

| Interaction Type | Interacting Atoms | Distance (Å) | Angle (°) | Compound Class |

|---|---|---|---|---|

| Halogen Bond | C=S···Cl | 3.4847(6) | 173.86(5) | 3-(2-chlorophenyl)quinazoline-4-thione nih.gov |